4-Fluoro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
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Overview
Description
4-Fluoro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide is a synthetic organic compound with the molecular formula C15H13FN4O2 and a molecular weight of 300.295 g/mol . This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 4-Fluoro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide typically involves the condensation of 4-fluorobenzoyl chloride with 2-(4-pyridinylmethylene)hydrazinecarboxamide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
4-Fluoro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
4-Fluoro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
4-Fluoro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide can be compared with similar compounds such as:
- 4-Chloro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
- 4-Methyl-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
- 4-Methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The presence of different substituents can affect the compound’s reactivity, solubility, and biological activity, making each compound unique in its applications.
Properties
CAS No. |
765311-44-2 |
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Molecular Formula |
C15H13FN4O2 |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
4-fluoro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C15H13FN4O2/c16-13-3-1-12(2-4-13)15(22)18-10-14(21)20-19-9-11-5-7-17-8-6-11/h1-9H,10H2,(H,18,22)(H,20,21)/b19-9+ |
InChI Key |
PLGAYLNFGKMKDI-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=NC=C2)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC=NC=C2)F |
Origin of Product |
United States |
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